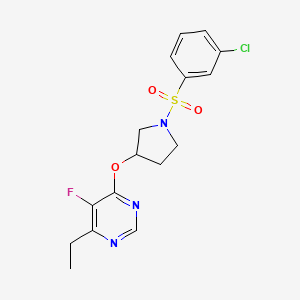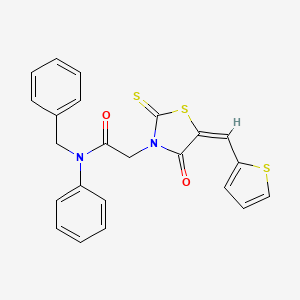
(E)-N-benzyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N-benzyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylacetamide” is a chemical compound that is a derivative of rhodanine (2-thionthiazolidin-4-one) and thiophene . These derivatives are known to possess a wide spectrum of biological activity, including antimicrobial, antituberculosis, antiviral, antidiabetic, anti-inflammatory, antineoplastic, anticonvulsant, and other activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, resulting in the formation of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones . The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . This results in the formation of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones .Scientific Research Applications
Antimicrobial Activity
Research into compounds structurally similar to (E)-N-benzyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylacetamide has shown significant antimicrobial activity. A study by Incerti et al. (2017) synthesized novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, demonstrating potent antimicrobial properties against a variety of bacterial and fungal species, including pathogens of plant, animal, and human origin, as well as food contaminating species. This suggests potential applications of similar compounds in combating microbial infections or in the development of new antimicrobial agents (Incerti et al., 2017).
Anti-Inflammatory and Antitumor Activities
Another area of application is in the synthesis of derivatives for anti-inflammatory and antitumor activities. Sunder and Maleraju (2013) synthesized derivatives that showed significant anti-inflammatory activity. This points towards the potential utility of these compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013). Additionally, compounds synthesized using a similar structural framework have been evaluated for their antitumor activity, with some demonstrating considerable efficacy against cancer cell lines, suggesting a pathway for the development of novel anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial properties , suggesting that the targets could be microbial proteins or enzymes essential for the survival and proliferation of the microorganisms.
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of essential biological processes in the microorganisms, thereby exerting their antimicrobial effects .
Biochemical Pathways
Based on the antimicrobial properties of similar compounds, it can be inferred that the compound may interfere with the synthesis of vital components of the microorganism, such as proteins or nucleic acids, thereby inhibiting their growth and proliferation .
Result of Action
Based on the antimicrobial properties of similar compounds, it can be inferred that the compound may lead to the death of the microorganisms by inhibiting their vital biological processes .
Properties
IUPAC Name |
N-benzyl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S3/c26-21(16-25-22(27)20(30-23(25)28)14-19-12-7-13-29-19)24(18-10-5-2-6-11-18)15-17-8-3-1-4-9-17/h1-14H,15-16H2/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLCHOVVCBMUTO-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

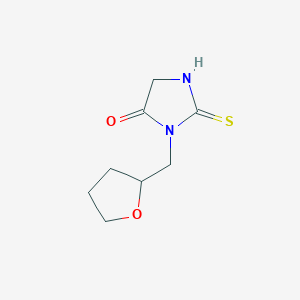
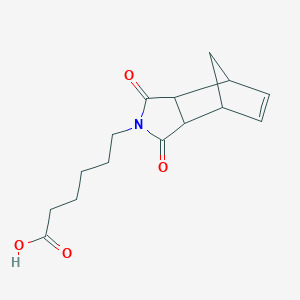


![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2561958.png)
![(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561959.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2561960.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2561961.png)
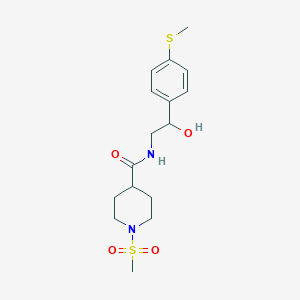
![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide](/img/structure/B2561965.png)
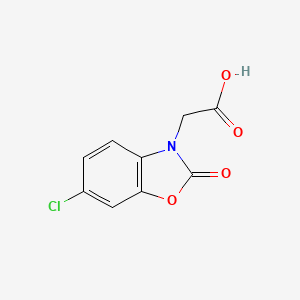
![9-(3,5-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561968.png)
